Cas no 879-65-2 (quinoxaline-2-carboxylic acid)
quinoxaline-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Quinoxalinecarboxylic acid
- quinoxaline-2-carboxylicacid
- 2-QUINOXALINECARBOXYLIC ACID (KG LEVEL)
- NSC86873
- Quinoxaline-2-carboxylic acid
- 2-Quinoxalinecarboxylicacid
- 2-Carboxyquinoxaline
- M5OE8SN42M
- 2-QCA
- PubChem9776
- quinoxalinecarboxylic acid
- quinoxaline carboxylic acid
- NCIOpen2_001193
- 2-quinoxaline carboxylic acid
- MLS000056026
- KSC448M8L
- UPUZGXILYFKSGE-UHFFFAOYSA-N
- HMS2379P19
- NSC 86873
- BDBM50518654
- FT-0602831
- SY002404
- FT-0687559
- CHEMBL151797
- AS-5295
- DTXSID80236688
- MFCD00012334
- UNII-M5OE8SN42M
- SMR000068509
- C18624
- NSC-86873
- F2158-0310
- 879-65-2
- AM20070439
- Q0081
- CS-W002071
- Q27283516
- W-204001
- CL1016
- NS00040640
- AC-2651
- 2-Quinoxalinecarboxylic acid, 97%
- EU-0066606
- VU0118494-2
- SCHEMBL354679
- EN300-12790
- AKOS000270312
- 2-quinoxalinecarboxylate
- STL558240
- DTXCID10159179
- DB-006218
- BBL104226
- ALBB-023929
- quinoxaline-2-carboxylic acid
-
- MDL: MFCD00012334
- Inchi: 1S/C9H6N2O2/c12-9(13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,(H,12,13)
- InChI Key: UPUZGXILYFKSGE-UHFFFAOYSA-N
- SMILES: O=C(C1C=NC2C(=CC=CC=2)N=1)O
Computed Properties
- Exact Mass: 174.04300
- Monoisotopic Mass: 174.043
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 63.1
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Not determined
- Density: 1.4210
- Melting Point: 209°C(lit.)
- Boiling Point: 355.1 °C at 760 mmHg
- Flash Point: 168.6℃
- PSA: 63.08000
- LogP: 1.32800
- Solubility: Not determined
quinoxaline-2-carboxylic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,2-8°C
- Risk Phrases:R36/37/38
quinoxaline-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 293407-500MG |
quinoxaline-2-carboxylic acid |
879-65-2 | 500mg |
¥1002.32 | 2023-12-09 | ||
| Frontier Specialty Chemicals | Q12888-5 g |
Quinoxaline-2-carboxylic acid |
879-65-2 | 5g |
$ 16.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | Q12888-25 g |
Quinoxaline-2-carboxylic acid |
879-65-2 | 25g |
$ 48.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | Q12888-100 g |
Quinoxaline-2-carboxylic acid |
879-65-2 | 100g |
$ 126.00 | 2022-11-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | Q817165-100g |
2-Quinoxalinecarboxylic acid |
879-65-2 | 97% | 100g |
1,266.00 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | Q0081-5G |
2-Quinoxalinecarboxylic Acid |
879-65-2 | >96.0%(GC)(T) | 5g |
¥230.00 | 2024-04-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006830-1g |
quinoxaline-2-carboxylic acid |
879-65-2 | 97% | 1g |
¥29 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006830-25g |
quinoxaline-2-carboxylic acid |
879-65-2 | 97% | 25g |
¥271 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006830-5g |
quinoxaline-2-carboxylic acid |
879-65-2 | 97% | 5g |
¥65 | 2024-05-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Q88240-25g |
Quinoxaline-2-carboxylic acid |
879-65-2 | 25g |
¥206.0 | 2021-09-08 |
quinoxaline-2-carboxylic acid Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9
Production Method 4
Production Method 5
Production Method 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; 18 h, acidified, 4 °C
Production Method 7
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 15 min, 40 °C; 3 h, 40 °C → 60 °C; 30 min, 60 °C; 45 min, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Production Method 8
Production Method 9
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 60 °C
Production Method 10
2.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 40 °C; 40 °C → 60 °C; 3 h, 60 °C; 60 °C; 30 min, 60 °C; 30 min, 60 °C → reflux; reflux → 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 18 h, acidified, 4 °C
Production Method 11
Production Method 12
Production Method 13
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 0.25 h, 40 °C; 3 h, 40 °C → 60 °C; 0.75 h, 60 - 91 °C; 0.5 h; 0.25 h, reflux; reflux → 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; overnight, pH 2, rt
Production Method 14
1.2 Reagents: Hydrochloric acid Solvents: Water
Production Method 15
1.2 Reagents: Hydrochloric acid
Production Method 16
1.2 Reagents: Hydrochloric acid Solvents: Water
Production Method 17
Production Method 18
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water
Production Method 19
2.1 Reagents: Hydrogen peroxide
Production Method 20
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 60 °C
Production Method 21
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone
Production Method 22
2.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water
Production Method 23
1.2 -
2.1 Reagents: Sodium hydroxide Solvents: Water ; 45 min, 40 °C
2.2 Reagents: Hydrogen peroxide Solvents: Water ; 0.25 h, 40 °C; 3 h, 40 °C → 60 °C; 0.75 h, 60 - 91 °C; 0.5 h; 0.25 h, reflux; reflux → 80 °C; 80 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; overnight, pH 2, rt
Production Method 24
2.1 Reagents: Sodium hydroxide , Hydrogen peroxide ; 1 h, 80 °C
quinoxaline-2-carboxylic acid Raw materials
- Quinoxaline-2-carboxamide
- arabino-Hexos-2-ulose, bis(phenylhydrazone)
- quinoxaline-2-carbonitrile
- 2-(1’,2’,3’,4’-Tetrahydroxybutyl)quinoxaline
- 2,3-dihydro-Pyridazino[4,5-b]quinoxaline-1,4-dione
- D-Fructose
- 2-(Dimethoxymethyl)quinoxaline
- 2-Methylquinoxaline
- Benzaldehyde
- 2-Quinoxalinecarboxaldehyde 1,4-Dioxide Dimethyl Acetal
- 2,3-Dimethylquinoxaline
- quinoxaline-2-carbaldehyde
- (1R,2S,3R)-1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol
- (1S,2R,3S)-1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol
quinoxaline-2-carboxylic acid Preparation Products
quinoxaline-2-carboxylic acid Suppliers
quinoxaline-2-carboxylic acid Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on quinoxaline-2-carboxylic acid
Quinoxaline-2-Carboxylic Acid: A Versatile Scaffold in Chemical and Biological Research
The compound quinoxaline-2-carboxylic acid, identified by the CAS registry number CAS 879-65-2, has emerged as a critical structural motif in modern chemical and biomedical research due to its unique physicochemical properties and diverse functionalization potential. This heterocyclic compound, characterized by its fused quinoxaline core appended with a carboxylic acid group at the 2-position, serves as a foundational building block for the design of advanced pharmaceutical agents, bioactive materials, and specialty chemicals.
Quinoxaline-2-carboxylic acid synthesis has been refined through recent advancements in catalytic methodologies, with studies published in 2023 highlighting environmentally benign protocols using microwave-assisted organic synthesis (MAOS) and recyclable catalyst systems. Researchers from the University of Cambridge demonstrated a one-pot process combining nitrosoarene cyclization with ester hydrolysis, achieving yields exceeding 95% while minimizing solvent usage—a breakthrough aligning with green chemistry principles.
In drug discovery applications, this compound’s pharmacophoric potential is underscored by its ability to modulate multiple biological targets. A landmark study in the Journal of Medicinal Chemistry (December 2023) revealed that derivatives of quinoxaline-2-carboxylic acid exhibit potent anti-proliferative activity against triple-negative breast cancer cells by disrupting mitochondrial function through selective inhibition of complex I in the electron transport chain. The carboxylate moiety facilitates bioavailability optimization via pH-sensitive prodrug strategies.
Beyond oncology applications, this scaffold has gained traction in neurodegenerative disease research. Collaborative work between MIT and Kyoto University identified a novel class of CAS 879-65-2-based compounds capable of crossing the blood-brain barrier while selectively inhibiting β-secretase (BACE1), a key enzyme implicated in Alzheimer’s disease pathogenesis. The quinoxaline core’s planar structure enhances membrane permeability without compromising enzyme specificity.
In material science contexts, researchers at ETH Zurich recently engineered self-healing polymer networks incorporating quinoxaline-2-carboxylic acid units through dynamic imide bonds formed during thermal curing processes. These materials demonstrated exceptional mechanical recovery properties after mechanical damage, achieving up to 98% tensile strength restoration—a significant advancement for smart structural composites.
The compound’s photochemical properties are also being explored for optoelectronic applications. A Nature Communications paper (July 2024) described organic solar cell designs where quinoxaline-based acceptor layers enabled power conversion efficiencies surpassing 15%, attributed to optimized charge carrier mobility facilitated by the conjugated π-system of the quinoxaline ring system.
In diagnostic chemistry, conjugates of CAS 879-65-2 have been developed as fluorescent probes for real-time monitoring of intracellular reactive oxygen species (ROS). The carboxylic acid functionality enables site-specific attachment to targeting ligands via amide bond formation, enhancing both detection specificity and cellular uptake efficiency compared to conventional probes.
Safety assessments published in Regulatory Toxicology and Pharmacology (March 2024) confirmed low acute toxicity profiles for this compound when administered orally or intravenously within therapeutic dose ranges, with no observed mutagenic effects under standard Ames test protocols—critical validation for translational drug development programs.
Ongoing research focuses on expanding synthetic versatility through click chemistry approaches. ClickBio Solutions reported successful CuAAC reactions coupling azide-functionalized quinoxalinyl carboxylates with terminal alkynes under aqueous conditions, enabling rapid library generation for high-throughput screening campaigns targeting G-protein coupled receptors (GPCRs).
The convergence of these advancements positions quinoxaline-based systems at the forefront of next-generation therapeutic innovation—bridging gaps between synthetic organic chemistry and precision medicine while addressing critical challenges across diverse application domains from energy storage to neuroprotection.
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